



Technical Overview of Dichloro-(difluoromethoxy)anisole Derivatives

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Compound of Interest 2,4-Dichloro-5-Compound Name: (difluoromethoxy)anisole Get Quote Cat. No.: B1410844

Halogenated and fluorinated anisole derivatives are significant structural motifs in medicinal chemistry and agrochemical development. The inclusion of chlorine atoms can enhance the molecule's reactivity and interaction with biological targets, while the difluoromethoxy group (-OCF₂H) is of particular interest in drug design.[1] This group acts as a bioisostere of hydroxyl, thiol, or methyl groups, is less lipophilic than the related trifluoromethyl group, and can improve metabolic stability, a crucial factor in drug development.[1][2]

Physicochemical Properties: 3,5-Dichloro-4-(difluoromethoxy)anisole

The following data pertains to the isomer CAS Number: 1804936-54-6.[3][4]



Property	Value	Source
CAS Number	1804936-54-6	[4]
Molecular Formula	C ₈ H ₆ Cl ₂ F ₂ O ₂	[3][4]
Molecular Weight	243.03 g/mol	[3][4]
IUPAC Name	1,3-dichloro-2- (difluoromethoxy)-5- methoxybenzene	[3]
Monoisotopic Mass	241.9712911 Da	[3]
XLogP3	4.3	[3]
Hydrogen Bond Donor Count	0	[3]
Hydrogen Bond Acceptor Count	4	[3]
Rotatable Bond Count	3	[3]
Topological Polar Surface Area	18.5 Ų	[3]
Purity Specification	≥95% (Commercially available)	[4]

Experimental Protocols: Synthesis

A specific, detailed experimental protocol for the large-scale synthesis of 3,5-Dichloro-4-(difluoromethoxy)anisole is not readily available in the provided search results. However, a general and common method for the synthesis of difluoromethoxy derivatives involves the reaction of a corresponding phenol with chlorodifluoromethane (Freon 22) in the presence of a base.[2]

General Synthesis of Aryl Difluoromethoxy Ethers:

• Deprotonation: A substituted phenol is treated with a suitable base (e.g., sodium hydroxide, potassium carbonate) in a polar aprotic solvent (e.g., DMF, acetone) to generate the corresponding phenoxide anion.



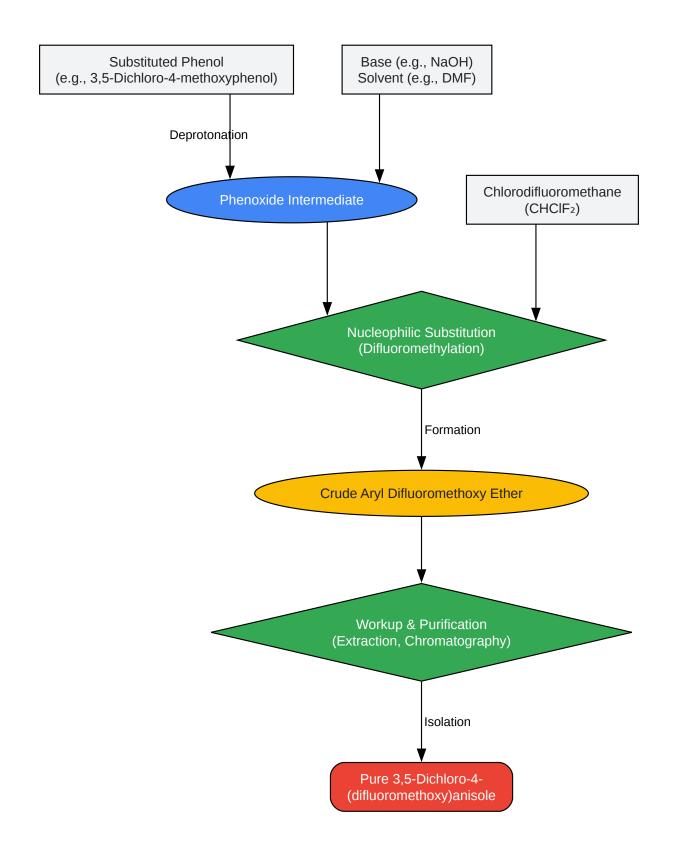




- Difluoromethylation: Gaseous chlorodifluoromethane (CHClF₂) is bubbled through the reaction mixture. The phenoxide acts as a nucleophile, displacing the chloride from CHClF₂ to form the aryl difluoromethoxy ether.
- Workup and Purification: The reaction mixture is typically quenched with water and extracted with an organic solvent. The crude product is then purified using standard laboratory techniques such as column chromatography or recrystallization.

It is important to note that chlorodifluoromethane is an ozone-depleting substance, and its use is regulated.[2]





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References

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